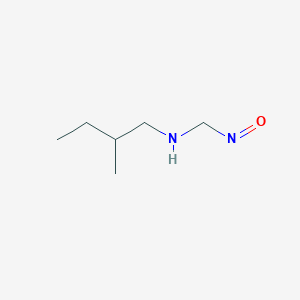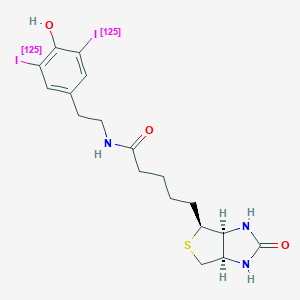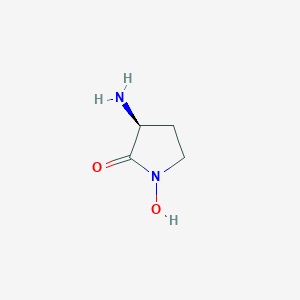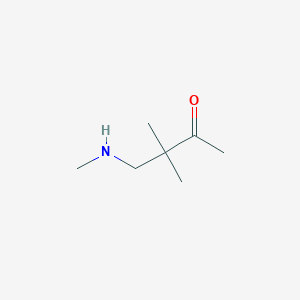
2-Methyl-N-(nitrosomethyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(nitrosomethyl)butan-1-amine, also known as NMBA, is a nitrosamine compound that has been widely studied for its potential use in scientific research. Nitrosamines are known to be carcinogenic, but NMBA has been found to have some unique properties that make it useful in certain applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(nitrosomethyl)butan-1-amine is not fully understood, but it is believed to be similar to other nitrosamines. It is thought to cause DNA damage by forming adducts with DNA bases, which can lead to mutations and potentially cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce tumors in laboratory animals, and it is believed to be a potent carcinogen. It has also been shown to cause DNA damage and mutations in cells. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-N-(nitrosomethyl)butan-1-amine in laboratory experiments is that it is a well-characterized compound that can be easily synthesized and purified. It is also relatively stable, which makes it useful for long-term studies. However, one limitation is that it is a potent carcinogen, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-N-(nitrosomethyl)butan-1-amine. One area of interest is in developing new methods for synthesizing and purifying the compound. Another area of interest is in studying the mechanism of action of this compound in more detail, in order to better understand its potential as a carcinogen. Finally, there is interest in developing new applications for this compound in scientific research, such as in the development of new cancer therapies.
Synthesemethoden
2-Methyl-N-(nitrosomethyl)butan-1-amine can be synthesized by the reaction of 2-methyl-1-butanol with nitrous acid. This reaction produces a nitrosamine compound that can be purified and used in various research applications.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(nitrosomethyl)butan-1-amine has been used in a variety of scientific research applications, including studies on cancer, DNA damage, and mutagenesis. It has also been used as a reference compound in analytical chemistry.
Eigenschaften
CAS-Nummer |
121432-33-5 |
|---|---|
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
2-methyl-N-(nitrosomethyl)butan-1-amine |
InChI |
InChI=1S/C6H14N2O/c1-3-6(2)4-7-5-8-9/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
HPDWXKAIDOKHOC-UHFFFAOYSA-N |
SMILES |
CCC(C)CNCN=O |
Kanonische SMILES |
CCC(C)CNCN=O |
Synonyme |
N-nitrosomethyl(2-methylbutyl)amine NM2MBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)